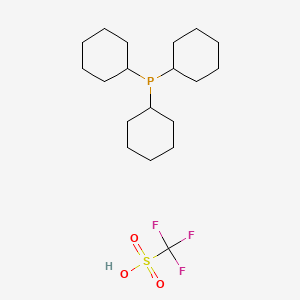![molecular formula C13H18N2O B12439145 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is a chemical compound that features a piperidine ring substituted with an aminophenyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperidine with ethanone derivatives under controlled conditions. One common method involves the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The aminophenyl group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division, apoptosis, or signal transduction .
相似化合物的比较
- 1-[(3-Aminophenyl)methyl]piperidin-4-yl)methanol
- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)
- 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile
Comparison: 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and development .
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
1-[3-(4-aminophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12(9-15)11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-9,14H2,1H3 |
InChI 键 |
CNEVRELEIKQQNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC(C1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)






![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

